molecular formula C12H18O4 B14517006 Dodecane-2,5,8,11-tetrone CAS No. 62619-78-7

Dodecane-2,5,8,11-tetrone

Katalognummer: B14517006
CAS-Nummer: 62619-78-7
Molekulargewicht: 226.27 g/mol
InChI-Schlüssel: NHPFWJUYVAVCQX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Dodecane-2,5,8,11-tetrone is a chemical compound with a unique structure characterized by four ketone groups positioned at the 2, 5, 8, and 11 positions of a dodecane backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Dodecane-2,5,8,11-tetrone typically involves multi-step organic reactions. One common method includes the oxidation of dodecane derivatives using strong oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions. The reaction conditions often require specific temperatures and solvents to ensure the selective formation of the tetrone structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yield and purity of the final product. The use of catalysts and advanced purification techniques, such as distillation and crystallization, further enhances the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

Dodecane-2,5,8,11-tetrone undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of carboxylic acids.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: The ketone groups can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Grignard reagents, organolithium compounds, and other nucleophiles.

Major Products Formed

    Oxidation: Carboxylic acids and their derivatives.

    Reduction: Alcohols and their derivatives.

    Substitution: Various substituted dodecane derivatives.

Wissenschaftliche Forschungsanwendungen

Dodecane-2,5,8,11-tetrone has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of advanced materials and as an intermediate in chemical manufacturing processes.

Wirkmechanismus

The mechanism of action of Dodecane-2,5,8,11-tetrone involves its interaction with various molecular targets. The ketone groups can form hydrogen bonds and other interactions with proteins, enzymes, and other biomolecules, influencing their activity and function. The compound’s structure allows it to participate in various biochemical pathways, potentially leading to therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1,3,5,7,9,11-hexaoxaspiro[5.6]dodecane-2,4,8,10-tetrone: A compound with a similar tetrone structure but different ring systems.

    Spiro[5.5]undecane derivatives: Compounds with similar carbon backbones but different functional groups.

Uniqueness

Dodecane-2,5,8,11-tetrone is unique due to its specific arrangement of ketone groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Eigenschaften

CAS-Nummer

62619-78-7

Molekularformel

C12H18O4

Molekulargewicht

226.27 g/mol

IUPAC-Name

dodecane-2,5,8,11-tetrone

InChI

InChI=1S/C12H18O4/c1-9(13)3-5-11(15)7-8-12(16)6-4-10(2)14/h3-8H2,1-2H3

InChI-Schlüssel

NHPFWJUYVAVCQX-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)CCC(=O)CCC(=O)CCC(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.